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molecular formula C7H8N4 B8460113 3-Cyano-6-dimethylaminopyridazine

3-Cyano-6-dimethylaminopyridazine

Cat. No. B8460113
M. Wt: 148.17 g/mol
InChI Key: KBKWNTXKUFAICC-UHFFFAOYSA-N
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Patent
US04145423

Procedure details

Ethyl (6-dimethylaminopyridazin-3-yl)carboxylate can be obtained by heating, at a temperature of about 70° C. for 4.5 hours, a suspension of 3-cyano-6-dimethylaminopyridazine (52.7 g) in a mixture of distilled water (600 cc), 10N aqueous sodium hydroxide solution (200 cc) and ethanol (400 cc). After cooling to a temperature of about 20° C., methylene chloride (200 cc) is added to the reaction mixture, which is then left to stand for 12 hours at a temperature of about 20° C. The aqueous phase is removed by decantation, acidified by addition of 12N hydrochloric acid (150 cc) and evaporated to dryness under reduced pressure. Ethanol (360 cc), 1,2-dichloroethane (360 cc) and pure methanesulphonic acid (76 g) are added to the residue thus obtained. The resulting mixture is then heated under reflux for 20 hours. After cooling to a temperature of about 20° C., the insoluble matter which has formed is filtered off and washed with methylene chloride (3 × 20 cc). A saturated aqueous sodium carbonate solution (720 cc) is added to the filtrate thus obtained. The insoluble product which forms is filtered off and washed with methylene chloride (2 × 200 cc). The aqueous phase is removed by decantation and is washed with methylene chloride (2 × 100 cc). The combined organic fractions are dried over magnesium sulphate, filtered and evaporated to dryness under reduced pressure. Ethyl (6-dimethylaminopyridazin-3-yl)carboxylate (50.81 g), melting at 112° C., is thus obtained.
Quantity
52.7 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[N:5][C:6]([N:9]([CH3:11])[CH3:10])=[CH:7][CH:8]=1)#N.[OH2:12].[OH-].[Na+].[CH2:15]([OH:17])[CH3:16]>C(Cl)Cl>[CH3:11][N:9]([CH3:10])[C:6]1[N:5]=[N:4][C:3]([C:1]([O:17][CH2:15][CH3:16])=[O:12])=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
52.7 g
Type
reactant
Smiles
C(#N)C=1N=NC(=CC1)N(C)C
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction mixture, which
WAIT
Type
WAIT
Details
is then left
CUSTOM
Type
CUSTOM
Details
The aqueous phase is removed by decantation
ADDITION
Type
ADDITION
Details
acidified by addition of 12N hydrochloric acid (150 cc)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (360 cc), 1,2-dichloroethane (360 cc) and pure methanesulphonic acid (76 g) are added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to a temperature of about 20° C.
CUSTOM
Type
CUSTOM
Details
the insoluble matter which has formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with methylene chloride (3 × 20 cc)
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium carbonate solution (720 cc) is added to the filtrate
CUSTOM
Type
CUSTOM
Details
thus obtained
FILTRATION
Type
FILTRATION
Details
The insoluble product which forms is filtered off
WASH
Type
WASH
Details
washed with methylene chloride (2 × 200 cc)
CUSTOM
Type
CUSTOM
Details
The aqueous phase is removed by decantation
WASH
Type
WASH
Details
is washed with methylene chloride (2 × 100 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C1=CC=C(N=N1)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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